molecular formula C16H16N4O3 B2884574 N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1421459-20-2

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

货号: B2884574
CAS 编号: 1421459-20-2
分子量: 312.329
InChI 键: ITERZDIEMSMYOB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-((5-(Furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a hybrid heterocyclic compound featuring:

  • A 1-methyl-2-oxo-1,2-dihydropyridine core linked to a carboxamide group.
  • A 5-(furan-2-yl)-substituted pyrazole moiety connected via a methylene bridge. The furan ring introduces electron-rich aromaticity, while the dihydropyridine component may confer redox activity or hydrogen-bonding capacity.

属性

IUPAC Name

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-19-7-3-5-12(16(19)22)15(21)17-10-11-9-13(20(2)18-11)14-6-4-8-23-14/h3-9H,10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITERZDIEMSMYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2=NN(C(=C2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Structural Analogues from Pyrazole-Carboxamide Family ()

Compounds 3a–3p in are pyrazole-4-carboxamides with aryl/heteroaryl substituents. Key comparisons:

Property Target Compound Compound 3a () Compound 3b ()
Core Structure Dihydropyridine-carboxamide + pyrazole-furan Pyrazole-carboxamide with phenyl substituents Pyrazole-carboxamide with 4-chlorophenyl substituents
Substituents 5-(Furan-2-yl), methyl groups on pyrazole/dihydropyridine Phenyl groups at positions 1 and 4, methyl at pyrazole 4-Chlorophenyl at pyrazole, phenyl at position 1
Melting Point (°C) Not reported 133–135 171–172
Spectral Data Not reported $ ^1H $-NMR (CDCl$ _3 $): δ 8.12 (s, 1H), 7.61–7.43 (m, 10H) IR: 3180 cm$ ^{-1} $ (N–H), 2230 cm$ ^{-1} $ (C≡N)
Synthetic Yield Not reported 68% 68%

Key Observations :

  • Synthetic Methodology : Both the target compound and analogs likely employ EDCI/HOBt-mediated amide coupling , though the target’s dihydropyridine component may require additional stabilization during synthesis .

Comparison with Oxadiazole-Thiol Derivatives ()

Compounds 5a–5m in are 1,3,4-oxadiazole-2-thiol derivatives alkylated with RCH$ _2 $Cl. While structurally distinct from the target compound, their synthesis highlights:

  • Introduction of alkyl chains (e.g., fluoropentyl in ) vs. the target’s aromatic furan, impacting lipophilicity and bioavailability .

Comparison with Pyrrolo-Pyridine Carboxamides ()

5F-AB-P7AICA () shares a carboxamide group but features a pyrrolo[2,3-b]pyridine core and a 5-fluoropentyl chain. Differences include:

  • Bioactivity : Fluorinated alkyl chains (as in 5F-AB-P7AICA) enhance metabolic stability, whereas the target’s furan may promote π-π stacking in biological targets .

常见问题

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

The compound contains three heterocyclic rings: a furan , a 1-methylpyrazole , and a 1-methyl-2-oxo-1,2-dihydropyridine core, linked via a carboxamide group. These structural elements confer distinct reactivity:

  • The furan ring is prone to electrophilic substitution and oxidation.
  • The pyrazole and pyridine moieties participate in hydrogen bonding and π-π stacking, critical for interactions with biological targets.
  • The carboxamide group enables nucleophilic reactions (e.g., hydrolysis under acidic/basic conditions). The methyl groups enhance lipophilicity, potentially improving membrane permeability .

Q. What spectroscopic and analytical methods are recommended for confirming its structure and purity?

A combination of techniques is essential:

  • 1H/13C NMR : To verify the connectivity of heterocyclic rings and substituents.
  • IR Spectroscopy : Confirms the presence of carbonyl (C=O) and amide (N-H) groups.
  • LC-MS/HPLC : Ensures purity (>95%) and molecular weight validation.
  • Elemental Analysis : Validates empirical formula accuracy. For example, NMR chemical shifts for pyrazole protons typically appear at δ 6.5–7.5 ppm, while pyridine carbonyls resonate near δ 165–170 ppm .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound with high yield and purity?

Synthesis involves multi-step reactions (e.g., coupling of pyrazole and pyridine precursors). Key parameters to optimize:

ParameterOptimal RangeImpact on Yield/Purity
Solvent DMF or DCMPolar aprotic solvents enhance nucleophilic substitution .
Temperature 60–80°CHigher temperatures accelerate coupling but risk decomposition.
Catalyst K₂CO₃ or Et₃NBases deprotonate intermediates for amide bond formation .
Reaction Time 12–24 hoursExtended time improves conversion but may increase side products.

Monitoring via TLC or HPLC at each step is critical to isolate intermediates .

Q. What computational strategies can predict the compound’s biological activity and target interactions?

  • Molecular Docking : Screens against protein databases (e.g., PDB) to identify binding affinities for enzymes/receptors. For example, the pyridine carboxamide may interact with kinase ATP-binding pockets .
  • PASS Program : Predicts pharmacological effects (e.g., anti-inflammatory or kinase inhibition) based on structural analogs .
  • Quantum Chemical Calculations : Models reaction pathways for metabolite prediction (e.g., furan oxidation to diketones) .

Q. How should researchers address contradictions in experimental data (e.g., variable bioactivity results)?

Systematic approaches include:

  • Replicate Studies : Ensure consistency in biological assays (e.g., IC₅₀ measurements).
  • Orthogonal Assays : Use complementary methods (e.g., SPR for binding affinity vs. cell-based viability assays).
  • Control Variables : Standardize solvent (DMSO concentration ≤0.1%), cell lines, and incubation times .
  • Data-Driven Design : Apply statistical experimental design (e.g., factorial design) to isolate confounding factors .

Methodological Guidance for Experimental Design

Q. What statistical methods are recommended for optimizing synthesis or bioassay conditions?

  • Factorial Design : Identifies critical variables (e.g., temperature, catalyst loading) and interactions.
  • Response Surface Methodology (RSM) : Maps optimal conditions for maximum yield or potency.
  • ANOVA : Analyzes significance of parameter effects. For example, a 2³ factorial design can reduce the number of experiments from 27 to 8 while maintaining resolution .

Q. How can researchers characterize the compound’s stability under physiological conditions?

  • pH Stability Studies : Incubate in buffers (pH 1–10) and monitor degradation via HPLC. The pyridine ring may hydrolyze under strongly acidic conditions .
  • Thermal Gravimetric Analysis (TGA) : Assess decomposition temperatures.
  • Light Exposure Tests : UV-vis spectroscopy detects photodegradation products (e.g., furan ring cleavage) .

Data Contradiction Case Study

A study reports conflicting IC₅₀ values (10 μM vs. 50 μM) for kinase inhibition. Resolution steps:

Verify compound purity (HPLC) and storage conditions (-20°C vs. room temperature).

Re-test using the same kinase isoform and ATP concentration.

Cross-validate with a fluorescence polarization assay .

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